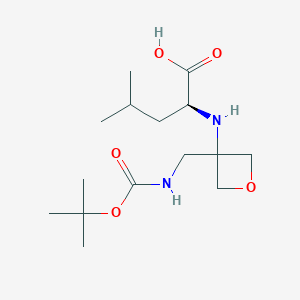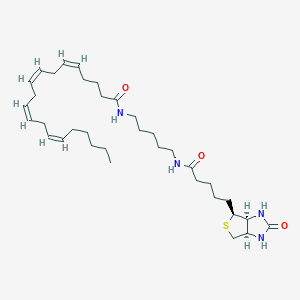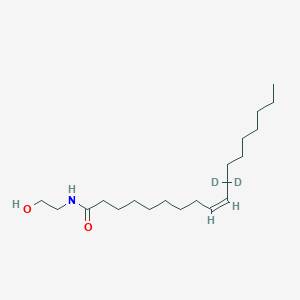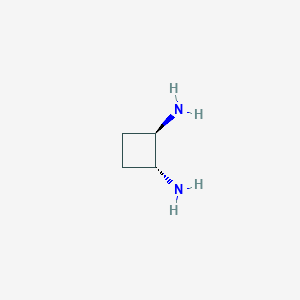![molecular formula C17H14N2O2 B8049974 (1Z)-1-[(2-methoxyphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B8049974.png)
(1Z)-1-[(2-methoxyphenyl)hydrazinylidene]naphthalen-2-one
Overview
Description
Compound “(1Z)-1-[(2-methoxyphenyl)hydrazinylidene]naphthalen-2-one” is known as Sudan Red G, a synthetic azo dye. It is commonly used as a coloring agent in various industrial applications. The compound has the molecular formula C₁₇H₁₄N₂O₂ and a molecular weight of 278.31 g/mol . Sudan Red G is characterized by its vibrant red color and is primarily used in the dyeing of plastics, oils, and waxes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sudan Red G is synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The process involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing an electron-donating group, such as a phenol or an aniline derivative, to form the azo dye.
Industrial Production Methods: In industrial settings, the production of Sudan Red G involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The process typically involves the use of strong acids, such as hydrochloric acid, and controlled temperatures to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: Sudan Red G undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form aromatic amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Sudan Red G has a wide range of applications in scientific research, including:
Chemistry: Used as a staining agent in chromatography and as a tracer dye in various chemical processes.
Biology: Employed in histological staining to visualize lipids and other cellular components.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in biomedical research.
Mechanism of Action
The mechanism of action of Sudan Red G involves its ability to bind to specific molecular targets, such as lipids and proteins. The azo group in the dye can interact with various functional groups in biological molecules, leading to changes in their optical properties. This interaction is the basis for its use as a staining agent in histology and other applications.
Comparison with Similar Compounds
Sudan I (Solvent Yellow 14): Another azo dye with similar staining properties but different molecular structure.
Sudan III (Solvent Red 23): A related azo dye used for similar applications but with different solubility characteristics.
Sudan IV (Solvent Red 24): Another member of the Sudan dye family with distinct chemical properties.
Uniqueness: Sudan Red G is unique due to its specific molecular structure, which imparts distinct staining properties and solubility characteristics. Its ability to selectively bind to lipids makes it particularly useful in histological applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(1Z)-1-[(2-methoxyphenyl)hydrazinylidene]naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-9-5-4-8-14(16)18-19-17-13-7-3-2-6-12(13)10-11-15(17)20/h2-11,18H,1H3/b19-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBYRJLYBLPEBL-ZPHPHTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NN=C2C(=O)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/N=C/2\C(=O)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-(3-(3',6'-Dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)butanoic acid](/img/structure/B8049957.png)
![[(3S,4R,8R,9Z,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B8049958.png)
![3,3-Difluoro-7-oxa-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B8049982.png)
![2-(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8049990.png)

![(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B8049999.png)
